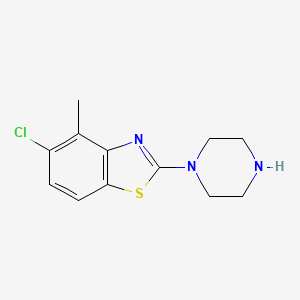

5-クロロ-4-メチル-2-ピペラジン-1-イル-1,3-ベンゾチアゾール

説明

“5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole” is a compound that belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group . It’s a hybrid compound consisting of isothiazole and piperazine moieties .

Synthesis Analysis

A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .

Molecular Structure Analysis

The molecular formula of “5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole” is C12H14ClN3S . It has an average mass of 267.778 Da and a monoisotopic mass of 267.059692 Da .

Chemical Reactions Analysis

The synthesis of these compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the sources.

作用機序

Target of Action

It’s known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These compounds are often used as antipsychotic drug substances .

Mode of Action

Similar compounds have been found to interact with their targets by binding to the active sites of the target proteins, thereby modulating their activity .

Biochemical Pathways

Similar compounds have been found to affect various biological pathways, including those involved in neurotransmission .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have been found to exhibit antibacterial activity .

Action Environment

Similar compounds have been synthesized and evaluated under various conditions .

実験室実験の利点と制限

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole has several advantages for use in laboratory experiments. It is a versatile building block for the synthesis of various compounds, including drugs and other biologically active molecules. Additionally, 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole in laboratory experiments. The compound is highly reactive and can be dangerous if not handled properly. Additionally, 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is not very soluble in water and must be dissolved in an organic solvent before use.

将来の方向性

There are several potential future directions for 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole research. One potential direction is to use the compound as a tool for the synthesis of more complex compounds. Additionally, further research could be done to determine the exact mechanism of action of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole, as well as to explore its potential therapeutic applications. Additionally, further research could be done to explore the potential of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole as an inhibitor of other enzymes and proteins. Finally, further research could be done to explore the potential of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole as a fluorescent probe for the detection of other molecules.

科学的研究の応用

抗菌活性

この化合物は抗菌活性を有することが判明した。構造的に修飾された3-(ピペラジン-1-イル)-1,2-ベンゾチアゾール誘導体の新しいライブラリーが設計され、合成された。これらの化合物は、Lipinskiの5則(RO5)に従って、薬物様性または「薬物性」について評価された。 合成された化合物は、寒天拡散法により抗菌活性についてもスクリーニングされ、そのうち3つが活性であることが判明した .

抗癌活性

いくつかのベンゾオキサゾールは、潜在的な抗癌活性を示す。薬理学的に有利なピペラジンとフッ素部分が付加されたベンゾオキサゾールの新しいシリーズが合成された。 新しく合成されたベンゾオキサゾールとその対応する前駆体は、ヒトA-549肺癌細胞と非癌HepaRG肝細胞の細胞毒性について評価された .

抗炎症および鎮痛活性

誘導体のうち、いくつかの化合物は、抗炎症および鎮痛活性とともに、潰瘍原性指数を示した .

抗真菌活性

ベンゾオキサゾール誘導体は、抗真菌剤として様々な生物活性を示す .

抗結核活性

ベンゾオキサゾールアナログは、抗結核を含む多くの生物活性を示す .

mPGES-1阻害剤

特性

IUPAC Name |

5-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-8-9(13)2-3-10-11(8)15-12(17-10)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNTVTOIQQQNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N3CCNCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

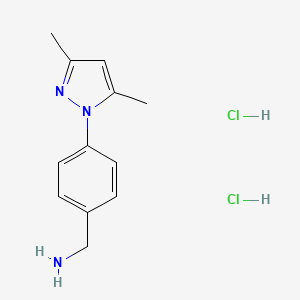

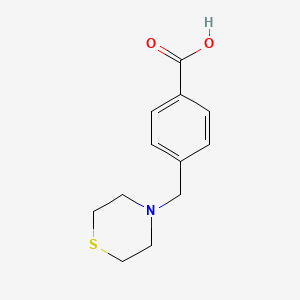

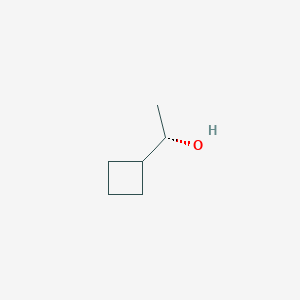

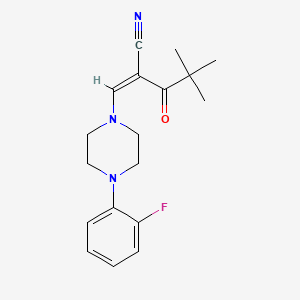

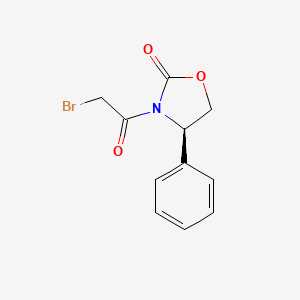

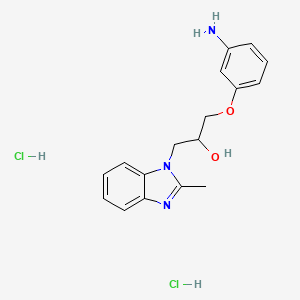

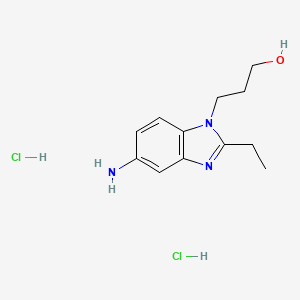

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)

![2-Bromo-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B1389194.png)

![2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide](/img/structure/B1389195.png)

![N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1389196.png)

![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)